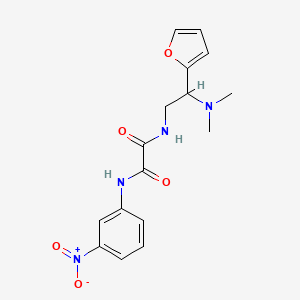

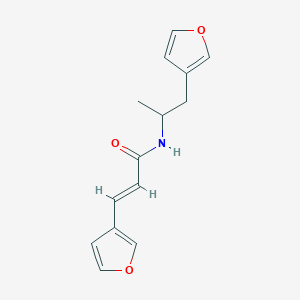

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide, also known as FPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPA is a type of acrylamide derivative that has a furan-3-yl group attached to its nitrogen atom, making it a unique and versatile molecule. In

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis and Fungal Biotransformation :

- A study focused on the green organic chemistry synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. It involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. This process yielded a compound with a CN-bearing stereogenic center, with isolated yield and e.e. ranging from 86% to 98% and 39% to 99%, respectively. The absolute configuration of biotransformation products was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra (D. E. Jimenez et al., 2019).

Cytotoxic Agents in Cancer Research :

- A study developed focused compound libraries of 2-phenylacrylamides, including analogues of the subject compound, to enhance cytotoxicity against cancer cell lines. The synthesis of these libraries led to a series of analogues significantly more potent than the lead compounds, with broad spectrum growth inhibition. This represents an important step in the development of new cytotoxic scaffolds for potential therapeutic applications in cancer treatment (Mark Tarleton et al., 2013).

SARS Coronavirus Research :

- A novel chemical compound closely related to the one , (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was discovered to suppress the enzymatic activities of SARS coronavirus helicase. This compound showed significant inhibitory effects in assays, suggesting its potential utility in developing inhibitors against SARS coronavirus (Jin-Moo Lee et al., 2017).

Neuropharmacological Studies :

- Research on 3-furan-2-yl-N-p-tolyl-acrylamide, a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrated anxiolytic-like activity in mice. This compound influenced anxiety-like behavior, showing potential therapeutic importance during smoking cessation and in the treatment of anxiety disorders (Katarzyna M. Targowska-Duda et al., 2019).

Crystal Structure Analysis :

- The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and interactions, which is essential for understanding the reactivity and potential applications of these compounds (Dongping Cheng et al., 2016).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVESPFABUYEYHE-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C=CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=COC=C1)NC(=O)/C=C/C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)